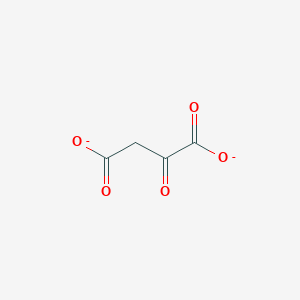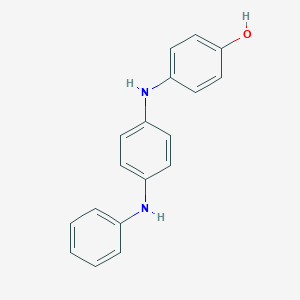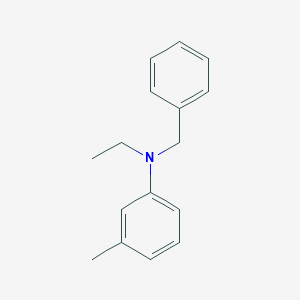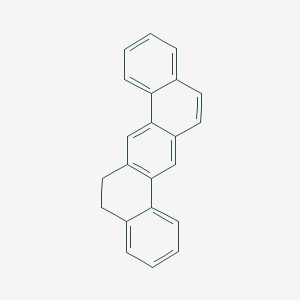
3,4-ジメトキシ-β-メチル-β-ニトロスチレン
概要
説明
科学的研究の応用
3,4-Dimethoxy-beta-methyl-beta-nitrostyrene is used in various scientific research applications:
Chemistry: It serves as a precursor in the synthesis of other organic compounds.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research on its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the production of dyes and other industrial chemicals.
準備方法
The synthesis of 3,4-Dimethoxy-beta-methyl-beta-nitrostyrene typically involves the nitration of 3,4-dimethoxy-beta-methylstyrene. This can be achieved through the Henry reaction, which involves the condensation of benzaldehyde with nitromethane in the presence of a base . Industrial production methods may involve the direct nitration of styrene using nitric oxide .
化学反応の分析
3,4-Dimethoxy-beta-methyl-beta-nitrostyrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the nitro group can yield amines.
Substitution: The compound can undergo electrophilic substitution reactions due to the presence of the nitro group. Common reagents used in these reactions include lithium aluminium hydride for reduction and bromine for halogenation. Major products formed from these reactions include amines and halogenated derivatives.
作用機序
The mechanism of action of 3,4-Dimethoxy-beta-methyl-beta-nitrostyrene involves its interaction with molecular targets such as enzymes and proteins. It acts as an inhibitor of tyrosine kinases, affecting pathways involved in cell signaling and proliferation . The nitro group plays a crucial role in its inhibitory activity.
類似化合物との比較
3,4-Dimethoxy-beta-methyl-beta-nitrostyrene can be compared with other nitrostyrene derivatives such as:
Beta-nitrostyrene: Used in the synthesis of indigo dye and slimicides.
3,4-Methylenedioxy-beta-nitrostyrene: Known for its inhibitory effects on tyrosine kinases.
2,5-Dimethoxy-beta-methyl-beta-nitrostyrene: Another derivative with similar chemical properties.
Each of these compounds has unique properties and applications, making 3,4-Dimethoxy-beta-methyl-beta-nitrostyrene distinct in its specific uses and chemical behavior.
特性
CAS番号 |
122-47-4 |
|---|---|
分子式 |
C11H13NO4 |
分子量 |
223.22 g/mol |
IUPAC名 |
1,2-dimethoxy-4-[(Z)-2-nitroprop-1-enyl]benzene |
InChI |
InChI=1S/C11H13NO4/c1-8(12(13)14)6-9-4-5-10(15-2)11(7-9)16-3/h4-7H,1-3H3/b8-6- |
InChIキー |
JGFBGRHDJMANRR-VURMDHGXSA-N |
SMILES |
CC(=CC1=CC(=C(C=C1)OC)OC)[N+](=O)[O-] |
異性体SMILES |
C/C(=C/C1=CC(=C(C=C1)OC)OC)/[N+](=O)[O-] |
正規SMILES |
CC(=CC1=CC(=C(C=C1)OC)OC)[N+](=O)[O-] |
Key on ui other cas no. |
122-47-4 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


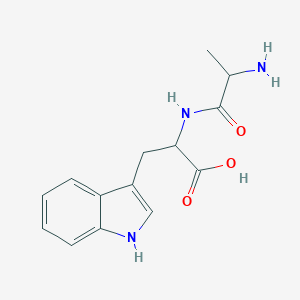

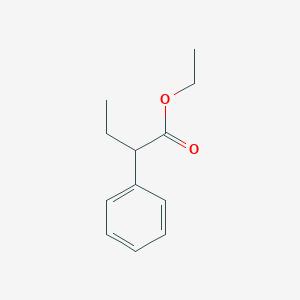
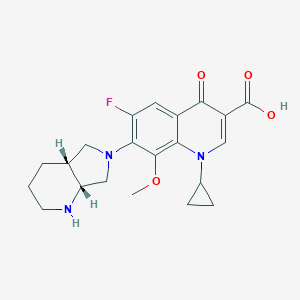
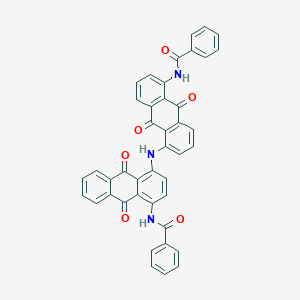
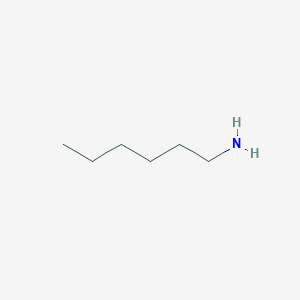
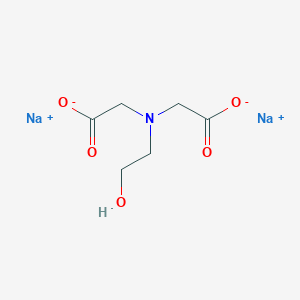
![3-[4-(Methylsulfanyl)phenyl]phenylacetic acid](/img/structure/B90223.png)
